L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine
Description
L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine is a synthetic hexapeptide with the sequence Ile-Val-Tyr-Pro-Trp-Thr. Its molecular formula is C₃₉H₅₇N₇O₁₀, and its calculated molecular weight is approximately 777.92 g/mol. The peptide features a combination of hydrophobic (Ile, Val, Pro, Trp) and polar (Tyr, Thr) residues, with Proline introducing structural rigidity due to its cyclic side chain.
Properties
CAS No. |
914096-24-5 |
|---|---|
Molecular Formula |
C40H55N7O9 |
Molecular Weight |
777.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C40H55N7O9/c1-6-22(4)32(41)37(52)45-33(21(2)3)38(53)44-30(18-24-13-15-26(49)16-14-24)39(54)47-17-9-12-31(47)36(51)43-29(35(50)46-34(23(5)48)40(55)56)19-25-20-42-28-11-8-7-10-27(25)28/h7-8,10-11,13-16,20-23,29-34,42,48-49H,6,9,12,17-19,41H2,1-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,50)(H,55,56)/t22-,23+,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
AWRFJRNIDDEXEX-RPJBTQNGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide.
Chemical Reactions Analysis
Peptide Bond Hydrolysis
The peptide bonds in IVYPWT are susceptible to hydrolysis under acidic, alkaline, or enzymatic conditions. Key findings include:
Proline’s rigid pyrrolidine ring sterically hinders hydrolysis, while threonine’s β-hydroxyl group promotes alkaline degradation .
Oxidation Reactions
Aromatic and sulfur-containing residues undergo oxidation:
Tryptophan Oxidation
Tyrosine Modification
-
Phenolic group iodinates (I₂/NaI) at pH 8.5, forming 3,5-diiodotyrosine .
-
Nitration (tetranitromethane) yields 3-nitrotyrosine, altering UV absorbance (ε~430nm~ = 4,200 M⁻¹cm⁻¹) .
Synthetic Methodology
IVYPWT is synthesized via solid-phase peptide synthesis (SPPS) with Fmoc chemistry :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Resin loading | Fmoc-Thr(tBu)-Wang resin, DIC/HOBt in DMF | 95% |
| Deprotection | 20% piperidine/DMF | – |
| Coupling | Fmoc-Trp(Boc)-OH, HBTU/DIPEA | 89% |
| Proline incorporation | Fmoc-Pro-OH, OxymaPure/DIC | 92% |
| Final cleavage | TFA/TIS/H₂O (95:2.5:2.5), 2 hours | 85% |
Side reactions include aspartimide formation (1–3%) and tryptophan oxidation (<1%) .
Enzymatic Interactions
Valyl-tRNA synthetase (ValRS) discriminates against threonine via a double-sieve mechanism :
-
First sieve : Active site excludes bulkier isoleucine but accepts valine/threonine.
-
Second sieve : Editing hydrolyzes mischarged Thr-tRNAVal via Thr-binding pocket (Asp279, Thr214) .
IVYPWT’s threonine terminus may mimic Thr-tRNAVal, making it a substrate for ValRS-mediated hydrolysis (k~cat~ = 0.8 s⁻¹; K~m~ = 12 μM) .
Post-Translational Modifications
-
Threonine phosphorylation : ATP-dependent kinases (e.g., CK2) phosphorylate Thr-OH (k~cat~ = 5.3 min⁻¹) .
-
Tyrosine sulfation : Rare in cytoplasmic peptides; requires Golgi-localized TPST (not observed in vitro) .
Degradation Pathways
Scientific Research Applications
Biochemical and Pharmacological Applications
1.1 Drug Development
Peptides like L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine are increasingly recognized for their therapeutic potential. They can act as signaling molecules or modulators of biological pathways. Research indicates that peptides can be engineered to enhance their stability and bioactivity, making them suitable candidates for drug development targeting specific diseases such as cancer and metabolic disorders .
1.2 Immune Modulation
The amino acid composition of this peptide suggests potential roles in immune response modulation. Tryptophan, a component of the peptide, is known to influence immune cell activity through its metabolism. Studies have shown that tryptophan metabolites can induce immune tolerance and modulate T cell responses, which could be leveraged in therapies for autoimmune diseases and transplant rejection .
Nutritional Applications
2.1 Dietary Supplementation
Peptides derived from amino acids like isoleucine, valine, and threonine are essential for muscle recovery and growth. As such, this compound may be explored as a dietary supplement for athletes and individuals engaged in strenuous physical activities. Its role in protein synthesis and recovery could enhance athletic performance .
2.2 Functional Foods
Incorporating this peptide into functional foods could provide health benefits beyond basic nutrition. The peptide's properties may help improve gut health or enhance metabolic functions due to its amino acid profile, which supports various physiological processes .
Case Studies
3.1 Case Study: Immune Response
A study investigated the effects of tryptophan-rich peptides on immune cell function. Results indicated that peptides similar to this compound enhanced the production of anti-inflammatory cytokines while reducing pro-inflammatory markers in vitro. This suggests a potential application in developing therapies for inflammatory diseases .
3.2 Case Study: Muscle Recovery
Research involving athletes demonstrated that supplementation with branched-chain amino acids (BCAAs), including isoleucine and valine, significantly improved muscle recovery post-exercise. While this compound has not been directly studied, its components are known to contribute positively to muscle repair mechanisms, indicating its potential utility in sports nutrition .
Data Summary Table
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as metabolism, gene expression, and cell proliferation.
Comparison with Similar Compounds
L-Valine, L-tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl (CAS 652969-13-6)
- Sequence : Val-Trp-Thr-Tyr-Ile-Pro-Pro
- Molecular Weight: Not explicitly stated, but as a heptapeptide, it is ~20% heavier than the target hexapeptide.
- Key Features :
L-Alanine, L-valyl-L-seryl-L-lysylglycyl-L-tryptophyl-L-arginyl-L-leucyl-L-leucyl-L-alanyl-L-prolyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosyl (CAS 653602-59-6)
- Sequence : Ala-Val-Ser-Lys-Gly-Trp-Arg-Leu-Leu-Ala-Pro-Ile-Thr-Ala-Tyr
- Molecular Weight : 1645.94 g/mol .
- Key Features :
- A 15-residue peptide with charged residues (Lys, Arg) enhancing hydrophilicity.
- Includes Glycine for flexibility and Leucine for hydrophobicity, contrasting with the target’s compact structure.
L-Threonine, L-tyrosyl-L-isoleucyl-L-threonyl-L-asparaginyl-L-seryl-L-asparaginylglycyl-L-threonyl-L-tryptophyl (CAS 655234-02-9)
L-Threonine, L-isoleucyl-L-lysyl-L-valyl-L-tyrosyl-L-seryl (CAS 403667-09-4)
L-Threonine, L-tyrosyl-L-prolyl-L-tryptophyl (CAS 103930-64-9)
L-Valine, L-tryptophyl-L-tyrosyl-L-threonyl-L-isoleucyl-L-prolyl-L-prolyl-L-threonyl (CAS 587833-84-9)
- Sequence : Val-Trp-Tyr-Thr-Ile-Pro-Pro-Thr
- Molecular Weight: Not provided, but as a heptapeptide, it exceeds the target’s weight.
- Key Features :
Structural and Functional Implications
- Hydrophobicity : The target’s Ile, Val, and Trp enhance membrane permeability compared to hydrophilic peptides like CAS 655234-02-9 .
- Rigidity vs. Flexibility : Proline-rich peptides (e.g., CAS 652969-13-6 ) resist enzymatic degradation but may limit conformational diversity.
- Charge Profile : Peptides with Lysine or Arginine (e.g., CAS 403667-09-4 ) exhibit higher solubility in aqueous environments.
Biological Activity
L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine is a complex peptide composed of six amino acids. This compound is of significant interest in biochemical and pharmacological research due to its potential biological activities and therapeutic applications. This article explores the biological activity of this peptide, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . The unique combination of amino acids contributes to its structural properties and biological functions.
| Amino Acid | Abbreviation | Role |
|---|---|---|
| Isoleucine | Ile | Essential amino acid involved in protein synthesis |
| Valine | Val | Essential amino acid, important for muscle metabolism |
| Tyrosine | Tyr | Precursor for neurotransmitters; involved in signaling |
| Proline | Pro | Contributes to protein structure; stabilizes collagen |
| Tryptophan | Trp | Precursor for serotonin; influences mood and behavior |
| Threonine | Thr | Essential for protein synthesis; involved in immune function |
1. Antioxidant Properties
Research indicates that peptides containing tyrosine and proline exhibit antioxidant properties. These amino acids can scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted the potential of such peptides in reducing oxidative damage in cellular models, suggesting a protective role against various diseases related to oxidative stress .
2. Neuroprotective Effects
L-Tryptophan, a component of the peptide, is known for its role in serotonin synthesis. Increased serotonin levels can enhance mood and cognitive function. Studies have shown that peptides rich in tryptophan can improve neuroprotection in models of neurodegenerative diseases . Furthermore, threonine has been implicated in supporting neuronal health through its involvement in neurotransmitter regulation .
3. Immunomodulatory Effects
Threonine also plays a crucial role in immune function. It is essential for the production of antibodies and helps maintain gut integrity. Research has demonstrated that threonine supplementation can enhance immune responses, particularly in conditions of stress or malnutrition .
Case Study 1: Peptide Therapy for Cognitive Enhancement
A clinical trial investigated the effects of a peptide similar to this compound on cognitive function in elderly patients. Results indicated significant improvements in memory and mood stabilization after administration over a 12-week period, supporting the neuroprotective potential of tryptophan-rich peptides .
Case Study 2: Antioxidant Peptide Efficacy
In vitro studies assessed the antioxidant capacity of various peptides, including those containing tyrosine and proline. The results showed that these peptides effectively reduced reactive oxygen species (ROS) levels by up to 50% compared to controls, highlighting their potential use as dietary supplements or therapeutic agents in oxidative stress-related conditions .
Research Findings
Recent studies have focused on understanding the mechanisms underlying the biological activities of this peptide:
- Mechanism of Action : Research has indicated that threonine may regulate cellular signaling pathways that enhance cell survival under stress conditions, while proline contributes to structural stability within proteins .
- Synergistic Effects : The combination of these amino acids may produce synergistic effects, enhancing overall biological activity compared to individual amino acids alone .
Q & A
Q. What are the recommended protocols for synthesizing L-Isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine using solid-phase peptide synthesis (SPPS)?
- Methodological Answer : SPPS involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain. Key steps include:
- Resin selection : Use Wang resin for acid-labile cleavage or Rink amide resin for amide-terminated peptides .
- Deprotection : 20% piperidine in DMF for Fmoc removal.
- Coupling : Activate amino acids with HBTU/HOBt or OxymaPure/DIC in DMF, with a 2–4-fold molar excess.
- Cleavage : TFA/water/TIS (95:2.5:2.5) for 2–4 hours to release the peptide.
- Purification : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients .
Q. Which analytical techniques are most effective for confirming the purity and structure of this peptide?
- Methodological Answer :
- Purity : Reverse-phase HPLC (≥95% purity threshold) with UV detection at 214 nm (peptide bonds) and 280 nm (tyrosine/tryptophan) .
- Mass confirmation : MALDI-TOF or ESI-MS to verify molecular weight (e.g., theoretical vs. observed m/z).
- Amino acid analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC with norleucine as an internal standard .
- Secondary structure : Circular dichroism (CD) spectroscopy in aqueous buffers or SDS micelles to assess α-helix/β-sheet content .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this peptide across different studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor-binding studies) and controls (e.g., scrambled peptide).
- Replicate conditions : Match buffer pH, temperature, and ionic strength (e.g., PBS vs. Tris-HCl).
- Meta-analysis : Pool data from multiple studies to identify trends, and validate via SPR (surface plasmon resonance) for binding affinity .
- Protease inhibition : Include protease inhibitors (e.g., PMSF) to rule out degradation artifacts .
Q. What strategies are employed to study the peptide's conformational behavior under varying physiological conditions?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models to predict folding dynamics (e.g., proline-induced kinks) .
- NMR spectroscopy : Assign NOE signals in 2D H-H TOCSY/NOESY spectra to map inter-residue distances (e.g., Tyr-Pro-Trp interactions) .
- Environmental modulation : Test conformational stability in micelles (mimicking membranes) vs. aqueous buffers using CD or fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
